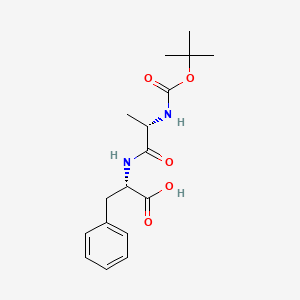

Boc-Ala-Phe-OH

Description

Contextualization of N-Boc Protection in Peptide Chemistry

In the chemical synthesis of peptides, it is crucial to temporarily block the reactive functional groups on amino acids to prevent unwanted side reactions during the formation of peptide bonds. thermofisher.com The N-terminal α-amino group is one such reactive site that requires protection. The tert-butoxycarbonyl (Boc) group is a widely used "temporary" protecting group for this purpose. thermofisher.comtotal-synthesis.com

The Boc group is introduced by reacting an amino acid with Boc anhydride. total-synthesis.com It is characterized as a bulky, sterically hindered group that is stable under basic and many nucleophilic conditions, as well as during catalytic hydrogenation. total-synthesis.com This stability makes it compatible with a variety of coupling reagents and reaction conditions used in peptide synthesis.

A key feature of the Boc protecting group is that it is acid-labile, meaning it can be easily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comtotal-synthesis.compeptide.com This selective removal allows the newly exposed N-terminus to be coupled with the next protected amino acid in the sequence. thermofisher.com

The strategy of using an acid-labile N-terminal protecting group like Boc, in conjunction with side-chain protecting groups that are removed by very strong acids (like benzyl-based groups), is a foundational concept in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl protection scheme. peptide.com Although both groups are removed by acid, their differing lability allows for a practical, sequential deprotection strategy. peptide.com This orthogonality—the ability to remove one type of protecting group without affecting another—is a cornerstone of modern peptide synthesis. thermofisher.comtotal-synthesis.com

Interactive Table: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Chemical Name | Cleavage Reagent |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (a mild base) |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyloxycarbonyl | Catalytic hydrogenation |

Data sourced from Thermo Fisher Scientific and Bachem. bachem.comthermofisher.comtotal-synthesis.com

Significance of Dipeptide Motifs in Biological and Material Sciences

Dipeptides, the shortest peptide units, are more than just intermediates in protein synthesis; they possess intrinsic biological activities and are fundamental components in materials science. bachem.com The specific sequence of amino acids in a dipeptide dictates its properties and functions. The Ala-Phe motif, for instance, is recognized in various biological contexts. In a study on the deep-sea bacterium Pseudoalteromonas sp., the periplasmic dipeptide binding protein (DppA) showed a high affinity for the Ala-Phe dipeptide, highlighting the importance of such motifs in bacterial nutrient uptake and marine nitrogen cycling. nih.gov

In the realm of materials science, dipeptides are celebrated for their ability to self-assemble into highly ordered nanostructures. bachem.com Hydrophobic and aromatic interactions between dipeptide molecules can drive their spontaneous organization into nanotubes, nanofibers, and hydrogels. bachem.comfrontiersin.org These biomaterials have potential applications in drug delivery, tissue engineering, and bioelectronics. researchgate.net The Phe-Phe dipeptide is a well-studied example, known for forming nanotubes and hydrogels. bachem.comacs.org The introduction of protecting groups like Boc can modify these self-assembly properties by enhancing hydrophobicity, which can promote the formation of ordered nanostructures. While some studies have explored the gelation properties of Boc-Phe-Ala-OH, it did not form a hydrogel under the specific conditions tested, unlike other similar dipeptides such as Boc-Phe-Aib-OH. researchgate.net This underscores the subtle yet critical role of the amino acid sequence and modifications in directing self-assembly.

Current Research Landscape and Future Perspectives for Boc-Ala-Phe-OH

This compound serves primarily as a versatile building block in the synthesis of more complex and biologically active peptides. chemimpex.com Its utility is demonstrated in the solution-phase synthesis of larger peptide fragments. For example, this compound can be deprotected and coupled with other amino acid esters to form tetrapeptides like Boc-Ala-Phe-Ala-Phe-OPrp. researchgate.net It has also been used as a starting material in the synthesis of a linear octapeptide, which was subsequently cyclized to create a natural cyclic heptapeptide, segetalin D, a compound investigated for potential anthelmintic and cytotoxic activities. ptfarm.pl

The current research applications for this compound and similar protected dipeptides are broad and impactful. They are crucial intermediates in drug development for creating peptide-based therapeutics, including inhibitors that target specific biological pathways and peptides designed for targeted cancer therapy. chemimpex.comchemimpex.com Furthermore, these compounds are used in bioconjugation to attach biomolecules to surfaces or other molecules, which can enhance drug delivery systems. chemimpex.comchemimpex.com

Interactive Table: Research Applications of this compound

| Research Area | Application |

|---|---|

| Peptide Synthesis | Serves as a key building block for constructing larger, more complex peptides. chemimpex.comresearchgate.netptfarm.pl |

| Drug Development | Used in the design of peptide-based drugs and inhibitors for specific biological targets. chemimpex.comchemimpex.com |

| Cancer Therapy | Explored in the development of targeted therapies where specific peptides interact with cancer cells. chemimpex.comchemimpex.com |

| Bioconjugation | Employed to attach biomolecules to surfaces or other molecules for diagnostics and drug delivery. chemimpex.comchemimpex.com |

Looking ahead, the field of peptide synthesis is moving towards more sustainable and environmentally friendly methods. rsc.org Research into aqueous-based peptide synthesis is a significant future perspective. researchgate.net While many Boc-protected amino acids have low solubility in water, techniques such as creating water-dispersible nanoparticles are being developed. researchgate.netmdpi.com Studies have demonstrated successful microwave-assisted solid-phase synthesis in water using nanoparticles of Boc-protected amino acids, signaling a potential "green" future for peptide manufacturing where compounds like this compound could be utilized in novel, eco-friendly protocols. rsc.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMUDINSUBSTNS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427128 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-58-0 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Boc Ala Phe Oh

Synthesis of Boc-Ala-Phe-OH Analogues and Derivatives

The generation of analogues from the parent this compound molecule is a key strategy in medicinal chemistry and biochemical research. By systematically altering its structure, researchers can fine-tune its biological activity, stability, and physical properties. The primary approaches involve modifications at the peptide's ends and the substitution of its constituent amino acids with non-standard variants.

Terminal modifications of peptides are a common strategy to influence their stability, membrane permeability, and receptor-binding affinity. researchgate.net For this compound, both the N-terminal Boc group and the C-terminal carboxylic acid are amenable to a variety of chemical transformations.

The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis that is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). bachem.com Once the Boc group is removed, the newly freed amino group can be acylated with various substituents to introduce new functionalities. For instance, attaching lipophilic groups like fatty acids (e.g., myristoyl group) can enhance membrane interaction, while adding hydrophilic linkers or fluorescent tags can alter solubility or enable tracking. acs.orgmdpi.com

The C-terminal carboxylic acid offers another site for modification. It can be converted into esters (e.g., methyl or ethyl esters) or amides, which can significantly impact the peptide's charge and hydrogen bonding capabilities. nih.govmdpi.com Amidation, in particular, is a common feature of many biologically active peptides, often increasing their resistance to enzymatic degradation by carboxypeptidases. researchgate.net The synthesis of these derivatives typically involves activating the carboxylic acid with coupling reagents like HBTU or EDC/HOBt, followed by reaction with the desired alcohol or amine. mdpi.comrsc.org

| Modification Site | Type of Modification | Reagents/Methods | Potential Outcome |

| N-Terminus | Deblocking | Trifluoroacetic Acid (TFA) | Exposes free amine for further coupling |

| Re-acylation | Acyl chlorides, Anhydrides | Introduction of new functional groups | |

| Alkylation | Reductive amination | N-methylation, altering conformation | |

| C-Terminus | Esterification | Alcohol, Acid catalyst | Increased lipophilicity, protection |

| Amidation | Amine, Coupling reagents (HBTU, EDC) | Enhanced stability, altered solubility | |

| Reduction | LiAlH₄, NaBH₄ | Conversion to peptide alcohol |

Replacing the natural L-Alanine or L-Phenylalanine residues in this compound with non-canonical amino acids (ncAAs) is a powerful strategy to create peptidomimetics with novel properties. nih.gov Non-canonical amino acids, which are not one of the 20 standard proteinogenic amino acids, can introduce conformational constraints, enhance proteolytic stability, and introduce new chemical functionalities. nih.gov

For example, the alanine (B10760859) residue could be replaced with α-trifluoromethylalanine to study the impact of fluorination on peptide conformation and activity. researchgate.net The phenylalanine residue is also a frequent target for modification. Substituting it with ring-substituted Phenylalanine derivatives (e.g., with cyano or fluoro groups) can alter aromatic interactions critical for biological recognition. iris-biotech.deresearchgate.net Other modifications include the use of aza-amino acids, where the α-carbon is replaced by a nitrogen atom, which can induce specific secondary structures like β-turns. nih.gov The synthesis of these analogues involves coupling the desired Boc-protected amino acid (e.g., Boc-Ala-OH) with the non-canonical amino acid ester, followed by hydrolysis. mdpi.com

| Original Residue | Non-Canonical Replacement Example | Synthetic Approach | Potential Effect on Analogue |

| Alanine | α-Trifluoromethylalanine | Coupling of Boc-Phe-OH with α-Tfm-Ala ester | Increased metabolic stability researchgate.net |

| Aza-Alanine (azaAla) | Synthesis of Boc-Phe-azaAla-OR dipeptide | Induces β-turn conformation nih.gov | |

| Phenylalanine | 4-Fluoro-Phenylalanine | Coupling of Boc-Ala-OH with 4-F-Phe-OR | Modifies π-π stacking interactions iris-biotech.de |

| β-Methylphenylalanine | Coupling of Boc-Ala-OH with β-Me-Phe-OR | Constrains side-chain rotation nih.gov |

Homologation, the extension of the peptide backbone by one or more methylene (B1212753) units, is another important derivatization strategy. This leads to the formation of β- or γ-amino acid residues, which can drastically alter the peptide's conformational preferences and resistance to proteolysis. The synthesis of β-amino acids can be achieved from their α-amino acid precursors. sci-hub.se

A common method is the Arndt-Eistert reaction, although it uses hazardous diazomethane. A safer and widely used alternative involves reducing an N-protected α-amino acid (like Boc-Phe-OH or Boc-Ala-OH) to its corresponding β-amino alcohol, followed by conversion to an iodide and then a nitrile. Subsequent hydrolysis of the nitrile yields the desired N-protected β-homo-amino acid. sci-hub.se These homologated building blocks can then be used in standard peptide coupling reactions to synthesize analogues such as Boc-Ala-(β-homo-Phe)-OH or Boc-(β-homo-Ala)-Phe-OH. Similarly, γ-amino acids can be synthesized and incorporated, further extending the peptide backbone and exploring new conformational spaces. researchgate.net

| Homologue Type | Structural Change | General Synthetic Route from α-Amino Acid | Impact on Peptide Structure |

| β-Homologue | Insertion of one -CH₂- group into the backbone | Reduction to amino alcohol -> Iodide -> Nitrile -> Hydrolysis sci-hub.se | Access to different secondary structures (e.g., helices, sheets) |

| γ-Homologue | Insertion of two -CH₂- groups into the backbone | Wittig reaction on N-protected-α-amino aldehydes researchgate.net | Increased flexibility and altered folding patterns |

Supramolecular Self Assembly Phenomena of Boc Ala Phe Oh and Aromatic Dipeptide Analogues

Mechanisms and Driving Forces of Self-Assembly

The spontaneous organization of Boc-Ala-Phe-OH and its analogues into complex structures is propelled by a combination of weak and reversible non-covalent interactions. frontiersin.org These forces, acting in concert, dictate the final morphology and stability of the assembled nanostructures. The primary driving forces include π-π stacking, intermolecular hydrogen bonding, and hydrophobic interactions. frontiersin.orgnih.gov

Aromatic moieties are crucial for the self-assembly of peptides, providing stability through π-π stacking interactions. frontiersin.org These interactions, which arise between the aromatic rings of phenylalanine residues, are a specific and highly directional form of hydrophobic interaction that significantly contributes to the formation and stability of nanostructures. chinesechemsoc.org In aromatic dipeptides, the conjugated π-electron systems promote these stacking interactions, which are a strong driving force for the assembly process. iucr.org The addition of bulky aromatic groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, can further enhance π-π stacking, thereby promoting self-assembly. upc.eduacs.org The organization of these aromatic interactions can lead to the formation of cores that drive the aggregation process. upc.edu Computational studies and spectroscopic analyses, such as UV/Vis and fluorescence spectroscopy, can indicate the presence of ordered π-π stacking during the formation of nanostructures like nanofibrils.

Intermolecular hydrogen bonds are another critical factor in the self-assembly of dipeptides. upc.edu These bonds form between the amide groups of the peptide backbone, as well as between the terminal carboxyl and amino groups, creating extensive networks that stabilize the resulting nanostructures. researchgate.netnih.gov The formation of β-sheet-like arrangements, a common secondary structure in self-assembled peptides, is heavily reliant on these hydrogen bonding networks. rsc.org The strength of these interactions can be influenced by environmental factors such as pH. For instance, the protonation state of the carboxylic acid group can affect its ability to participate in hydrogen bonding, thereby influencing the assembly process. bath.ac.uk Time-dependent FTIR spectroscopy is a valuable tool for observing the role of hydrogen bonding in the structural transition from initial aggregates to more ordered structures like nanofibrils. researchgate.net

Hydrophobic interactions play a significant, albeit less directional, role in the self-assembly of these dipeptides. chinesechemsoc.org The hydrophobic nature of the tert-butoxycarbonyl (Boc) protecting group and the phenyl side chain of phenylalanine drives the molecules to aggregate in aqueous environments to minimize their contact with water. researchgate.net This "hydrophobic collapse" is an entropy-driven process that facilitates the initial association of peptide molecules, which can then be further organized by more specific interactions like π-π stacking and hydrogen bonding. upc.edu The balance between hydrophobic forces and other non-covalent interactions is crucial in determining the final morphology of the self-assembled structures, which can range from nanotubes to spheres. rsc.org

Contribution of Intermolecular Hydrogen Bonding Networks

Formation of Ordered Nanostructures

The interplay of the aforementioned driving forces leads to the formation of a variety of well-defined, ordered nanostructures. The specific morphology is highly dependent on the molecular structure of the dipeptide and the conditions of self-assembly. chinesechemsoc.orgiucr.org

Aromatic dipeptides, including analogues of this compound, are well-known for their ability to self-assemble into high-aspect-ratio nanostructures such as nanotubes and nanofibers. iucr.orgresearchgate.netrsc.org The formation of these structures is often initiated by the linear association of peptide monomers into protofilaments, which then bundle together. This process is heavily guided by the directional nature of π-π stacking and the extensive network of intermolecular hydrogen bonds that favor one-dimensional growth. nih.govresearchgate.net For example, Boc-protected diphenylalanine homologues have been shown to form nanofibers with diameters in the nanometer range and lengths extending to several micrometers. researchgate.net The resulting nanotubes can exhibit remarkable properties, such as strong piezoelectricity, making them suitable for applications in bio-inspired materials and energy harvesting. rsc.org

Under different conditions or with slight modifications to the peptide structure, the self-assembly process can lead to the formation of spherical nanostructures like nanospheres and vesicles. iucr.orgresearchgate.net For instance, Boc-α(S)Phe-α(S)Phe-OH has been observed to self-assemble into nanospheres in aqueous solutions. nih.gov The formation of these structures suggests a different balance of interactions, where hydrophobic collapse might play a more dominant role in the initial aggregation, leading to a more compact, spherical morphology rather than extended fibrous structures. bath.ac.uk Interestingly, some dipeptides can exhibit morphological transitions between nanotubes and vesicles, which can be triggered by changes in concentration or other environmental factors. rsc.org

Development of Hydrogels and Fibrillar Networks

The self-assembly of N-terminally protected aromatic dipeptides into ordered supramolecular structures, such as hydrogels and fibrillar networks, is a field of significant scientific interest. The N-terminal tert-butoxycarbonyl (Boc) protecting group, as seen in this compound, plays a crucial role in modulating the self-assembly behavior of dipeptides. While research specifically detailing the hydrogelation of this compound is limited, extensive studies on its aromatic dipeptide analogues, particularly those containing phenylalanine, provide profound insights into these phenomena.

Aromatic moieties are known to facilitate the self-assembly process through π-π stacking and hydrophobic interactions, which stabilize the resulting conformations. frontiersin.orgnih.gov N-terminal protecting groups like Boc, Fluorenylmethoxycarbonyl (Fmoc), and Naphthalene (Nap) enhance the hydrophobicity of dipeptides, a key factor for hydrogel formation. frontiersin.orgfrontiersin.org For instance, the Boc-protected dipeptide Boc-Phe-Val has been shown to form hydrogels in specific salt solutions, indicating that both the protecting group and the ionic environment are critical for gelation. frontiersin.org Similarly, Boc-Phe-Aib requires the addition of sodium hydroxide (B78521) to transform into a robust hydrogel, a property not observed in analogues like Boc-Phe-Ala or Boc-Phe-Gly under the same conditions. frontiersin.org This highlights the specificity of the amino acid sequence in conjunction with the Boc group in determining gelation capability.

The self-assembly process typically results in the formation of nanofibrillar networks. These fibers, often with diameters in the nanometer range (10-60 nm), entangle to create a three-dimensional matrix that entraps water, leading to the formation of a hydrogel. mdpi.comuni-regensburg.de Electron microscopy studies of hydrogels from various dipeptide analogues consistently reveal these entangled fibrillar structures. mdpi.comnih.gov For example, the tripeptide Boc-Phe-Aib-Val-OMe, which contains the Phe residue, forms fibrillar structures through the β-sheet mediated self-assembly of preorganized turn building blocks. researchgate.netarkat-usa.org The analogue Boc-Phe-Phe-OH is a well-studied example, capable of forming distinct nanostructures such as nanotubes or nanospheres depending on the environmental conditions. rsc.org The peptide Boc-Phe-Phe-OMe, another close analogue, self-assembles into twisted fibrils. acs.org

| Compound | Self-Assembled Morphology | Conditions for Hydrogelation/Assembly | Reference(s) |

| Boc-Phe-Val | Hydrogel | Mixtures of NH₄OH and NaCl; Na₂CO₃ and LiOH; and NaCl and KOH | frontiersin.org |

| Boc-Phe-Aib | Hydrogel | Addition of three equivalents of sodium hydroxide | frontiersin.org |

| Boc-Phe-Phe-OH | Nanotubes, Nanospheres | Aqueous solution (tubes), Ethanol (spheres) | rsc.org |

| Boc-Phe-Phe-OMe | Twisted Fibrils | N/A | acs.org |

| Benzo[b]thiophene-Phe-Phe-OH | Hydrogel (Nanofibers) | pH lowering with GdL (final pH 6.8) | mdpi.com |

| Boc-Phe-Aib-Val-OMe | Fibrillar Structures | N/A (Solid-state self-assembly) | researchgate.netarkat-usa.org |

Influence of Environmental Factors on Self-Assembly

The transition of dipeptide molecules from a disordered state to highly organized supramolecular structures is exquisitely sensitive to their environment. Factors such as the solvent, pH, and concentration of the peptide are critical determinants of the final assembly's morphology, stability, and properties.

The choice of solvent system is a powerful tool for directing the self-assembly of Boc-protected aromatic dipeptides. The polarity and hydrogen-bonding capacity of the solvent can influence the intermolecular interactions that govern the formation of nanostructures. A prominent example is Boc-Phe-Phe-OH, an analogue of this compound, which displays remarkable solvent-dependent polymorphism. In a predominantly aqueous environment, it assembles into tubular structures, whereas in the presence of ethanol, it forms a homogenous population of nanospheres. rsc.orgrsc.org This structural change is attributed to the solvent's influence on the delicate balance of hydrogen bonding and π-π interactions that stabilize the assembly. rsc.org

The process of preparing the peptide solution also has a significant impact. For hydrogel formation, dipeptides are often first dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO), 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), or methanol (B129727) (MeOH) before being diluted with water. nih.gov The nature of this initial organic solvent can alter the final gel properties and assembly kinetics. nih.gov Studies on other peptide systems have shown that mixtures of solvents, such as HFIP and alcohols, can be used to control the peptide's environment, influencing whether it forms amorphous aggregates or well-defined polymorphs and dendrites. csic.es For instance, a novel Boc-Phe-Phe derivative functionalized with a benzothiazole (B30560) group (Boc-Phe-Phe-Bz) forms nanospheres when prepared from an ethanol/water system but shifts to forming nanobelts in an HFIP/water system. mdpi.com This underscores the principle that solvent interactions can be strategically manipulated to tune the morphology of the resulting nanomaterials. frontiersin.org

| Dipeptide Analogue | Solvent System 1 | Morphology 1 | Solvent System 2 | Morphology 2 | Reference(s) |

| Boc-Phe-Phe-OH | Water | Tubular Nanostructures | Ethanol | Spherical Assemblies | rsc.orgrsc.org |

| Boc-Phe-Phe-Bz | Ethanol/Water | Nanospheres | HFP/Water | Nanobelts | mdpi.com |

| Boc-L-phenylalanyl-L-tyrosine | Ethanol/Water | Microspheres | HFP/Water | Microtapes | rsc.org |

The pH of the aqueous medium is a critical stimulus for controlling the self-assembly of dipeptides containing ionizable groups, such as the C-terminal carboxylic acid in this compound. The protonation state of these groups directly affects the electrostatic interactions between peptide molecules, influencing their aggregation behavior. Many N-terminally protected dipeptides, including those with Fmoc and Boc groups, exhibit pH-triggered hydrogelation. nih.govnih.gov

A common method to induce gelation is the "pH-switch," where the peptide is first dissolved at a high pH (e.g., in a dilute NaOH solution) to deprotonate the carboxylic acid, rendering it soluble. nih.gov Subsequent acidification by adding an acid (like HCl) or a slow acidifier (like glucono-δ-lactone, GdL) neutralizes the carboxylate groups, reducing electrostatic repulsion and triggering the self-assembly into a hydrogel network. mdpi.comnih.gov This technique has been successfully applied to Boc-diphenylalanine analogues, where the final gel's stability was found to be dependent on the specific homologue (α, β, or γ). nih.gov

The pH can also induce morphological transitions or disassembly. For example, the β and γ homologues of Boc-diphenylalanine form fibers that undergo morphological changes at acidic pH. rsc.org This pH sensitivity is a key feature for developing smart materials that can respond to specific environmental triggers. rsc.orgacs.org

The concentration of the peptide is a fundamental parameter that governs the formation and nature of self-assembled structures. Below a certain threshold, known as the critical gelation concentration (CGC), a hydrogel will not form. mdpi.com This concentration varies depending on the specific peptide, the solvent, and the pH. For example, a benzo[b]thiophene derivative of Phe-Phe-OH was found to have a CGC of 0.15 wt%. mdpi.com

Above the CGC, the concentration can still influence the morphology and properties of the assembly. Studies on the cationic dipeptide H-Phe-Phe-NH₂ have shown a reversible transition from nanotubes to vesicle-like structures as the concentration is increased. rsc.org Similarly, the self-assembly of Phe-homopeptides capped with two fluorenyl groups is highly dependent on peptide concentration, leading to different structures. csic.es This concentration-dependent behavior allows for the tuning of the material's final architecture, from simple fibers to more complex hierarchical structures. frontiersin.org

pH-Responsiveness of Peptide Assemblies

Co-assembly and Hybrid Systems

The complexity and functionality of dipeptide-based materials can be significantly enhanced by co-assembling two or more different components or by integrating non-peptidic materials to form hybrid systems.

Co-assembly involves the self-organization of a mixture of different peptide building blocks. A notable example is the co-assembly of Boc-Phe-Phe-OH with its unprotected counterpart, H-Phe-Phe-OH. This mixture forms unique "beaded string" or "molecular necklace" structures, where spherical assemblies are interconnected by fibrous elements. frontiersin.orggoogle.comnih.gov The resulting fibers exhibit altered mechanical properties, such as reduced stiffness, compared to the fibers formed from pure H-Phe-Phe-OH. frontiersin.orgnih.gov This approach demonstrates that by mixing monomers, one can tune the morphology and physical properties of the resulting supramolecular polymer. nih.gov

Hybrid systems are formed by incorporating non-peptidic components, such as nanoparticles or polymers, into the peptide assembly. This strategy combines the properties of both materials to create advanced functional systems. For example, oxidized carbon nanotubes (CNTs) and graphene oxide have been incorporated into the hydrogels of Boc-diphenylalanine analogues. nih.gov Similarly, an N-terminally Boc-protected tripeptide, Boc-Phe-Phe-Ala-OH, forms a hydrogel that can host thiol-capped silver nanoparticles (AgNPs). nih.gov In this hybrid material, the AgNPs are fabricated along the gel's nanofibers through non-covalent interactions. nih.gov The inclusion of these nanoparticles was found to modulate the mechanical strength of the hydrogel, demonstrating a method for creating tunable soft materials. nih.gov

Biological and Biomedical Research Applications of Boc Ala Phe Oh Derivatives

Peptide-Based Drug Design and Development

Boc-Ala-Phe-OH is a valuable precursor in the field of peptide-based drug development. chemimpex.comchemimpex.com Its structure allows for its incorporation into various peptide sequences, facilitating the exploration of new drug candidates with specific biological targets. chemimpex.com Derivatives of this dipeptide are central to designing inhibitors for various enzymes and developing novel therapeutic agents.

The modification of the this compound structure has led to the development of potent and selective enzyme inhibitors. These inhibitors are designed to interact with the active sites of specific enzymes, thereby modulating their activity in disease-related pathways.

Derivatives of Boc-protected phenylalanine have been identified as effective inhibitors of AKT kinase, a key enzyme in cellular signal transduction pathways that is often dysregulated in cancer. nih.govrsc.org One strategy involves designing covalent substrate-competitive inhibitors that target a reactive cysteine residue near the substrate-binding site of AKT. nih.gov A notable example is Boc-Phe-vinyl ketone, which has been shown to be a submicromolar, time-dependent inactivator of AKT1. nih.gov This compound demonstrated significant selectivity for AKT1 over the closely related PKAα kinase. nih.gov

In a cellular context, Boc-Phe-vinyl ketone was effective at inhibiting the growth of cancer cell lines where the PI3K/AKT signaling pathway is constitutively active. nih.govacs.org Its efficacy was comparable to other known AKT inhibitors in HCT116 (colon cancer) and H460 (non-small cell lung cancer) cell lines. nih.gov Mass spectrometry analysis confirmed that the inactivation mechanism involves the alkylation of Cys310 of AKT by the vinyl ketone group. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Boc-Phe-vinyl ketone | AKT1 (recombinant) | 0.58 | nih.gov |

| HCT116 Cell Growth | 21.5 | nih.govacs.org | |

| H460 Cell Growth | 22.5 | nih.govacs.org |

The inhibition of pancreatic lipase (B570770) is a key strategy for managing obesity. mdpi.comnih.gov Research has shown that peptide derivatives containing a Boc-protected phenylalanine can act as effective lipase inhibitors. A study on novel epoxyketone peptide derivatives demonstrated that Boc-protected analogues were active against pancreatic lipase. mdpi.com Specifically, a derivative featuring a 2,4-difluoro-L-phenylalanine side chain showed enhanced potency. mdpi.com

Another study focused on short α and β-mixed peptides and reported significant anti-lipase activity. nih.gov A synthesized peptide, N-Boc-Phe-β-Pro-OCH3, exhibited 90% inhibition of pancreatic lipase, highlighting the potential of incorporating modified amino acids alongside phenylalanine to create potent inhibitors. nih.gov These findings suggest that the lipophilic nature of the Boc-protected phenylalanine contributes to the interaction with the lipase enzyme. mdpi.com

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| N-Boc-Phe-β-Pro-OCH3 | 90% inhibition | nih.gov |

Chymotrypsin (B1334515), a digestive enzyme, is a common target for studying protease inhibition. The specificity of chymotrypsin for aromatic residues makes phenylalanine-containing peptides relevant subjects for inhibition studies. portlandpress.com Research on dipeptide inhibitors has shown that the conformation of the phenylalanine residue is crucial for fitting into the enzyme's S1 pocket. oup.com

One study investigated a series of H-D-Leu-L-Phe amides and found that they acted as competitive inhibitors of chymotrypsin. oup.com For instance, H-D-Leu-L-Phe-NH(CH2)3-Ph demonstrated a Kᵢ of 7.5 x 10⁻⁴ M. oup.com It was proposed that a hydrophobic core formed by the interaction between the D-leucine and L-phenylalanine side chains fits into the S2 site of the enzyme. oup.com Another study on the effect of unnatural amino acids on chymotrypsin activity utilized Boc-Ala-Phe-AMC as a substrate to compare against other derivatives, confirming that the enzyme has a high specificity for the natural phenylalanine residue. researchgate.net

| Compound | Kᵢ (M) | Reference |

|---|---|---|

| H-D-Leu-L-Phe-NH(CH2)3-Ph | 7.5 x 10-4 | oup.com |

This compound and its analogues are utilized in the synthesis of novel antimicrobial agents. In one approach, the dipeptide Boc-Ala-Ala-Phe-OH was condensed with O-mycaminosyltylonolide, a macrolide antibiotic, to create new peptide derivatives of these antibiotics. lookchem.com This research aims to study the interaction of these hybrid molecules with the bacterial ribosome to inhibit protein biosynthesis. lookchem.com

Furthermore, synthetic peptides derived from natural sources like lactoferricin (B1576259) are designed to have potent antibacterial activity. nih.gov While not directly using the this compound sequence, these studies establish the principle of modifying peptide sequences, often containing hydrophobic and cationic residues like phenylalanine, to enhance their efficacy against bacteria such as Escherichia coli and Enterococcus faecalis. nih.gov The synthesis of peptide derivatives of iodoquinazolinones and nitroimidazoles also involves the use of Boc-protected di- and tripeptides to generate compounds with potential antibacterial and antifungal properties. mdpi.com

Derivatives of this compound have shown significant promise in the field of cancer therapy, primarily through the development of targeted inhibitors and prodrugs. chemimpex.com The work on AKT kinase inhibitors, as detailed in section 5.1.1.1, is a prime example, where a Boc-Phe derivative potently inhibits cancer cell growth. nih.govacs.org

Another area of application is in modifying existing anticancer drugs to improve their efficacy and solubility. A study on the natural product tetrandrine (B1684364) (TET) showed that attaching a Boc-protected phenylalanine to its structure significantly enhanced its antiproliferative effect against human colorectal cancer (HCT-15) cells. The resulting derivative exhibited an IC₅₀ value of 0.91 µM, a more than six-fold increase in activity compared to the parent compound. mdpi.com

Furthermore, peptide prodrugs of 5-aminolaevulinic acid (ALA) have been developed for use in photodynamic therapy (PDT). aacrjournals.org A derivative, Ac-L-Phe-ALA-Me, which is structurally analogous to a Boc-Ala-Phe derivative, was shown to substantially increase the intracellular production of the photosensitizer protoporphyrin IX in transformed keratinocyte cells. aacrjournals.org This led to significantly higher phototoxicity against the cancer cells, with an LD₅₀ value of 2.6 µmol/L, demonstrating the potential of phenylalanine-containing peptides to enhance drug delivery and therapeutic effect in cancer treatment. aacrjournals.org

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Boc-Phe-vinyl ketone | HCT116 (Colon Cancer) | IC50 | 21.5 µM | nih.govacs.org |

| Boc-protected phenylalanine derivative of TET | HCT-15 (Colon Cancer) | IC50 | 0.91 µM | mdpi.com |

| Ac-L-Phe-ALA-Me | PAM212 (Keratinocytes) | LD50 | 2.6 µmol/L | aacrjournals.org |

Lipase Inhibition

Neurobiological Research (e.g., Opioid Activity, Amyloid Aggregation)

Derivatives of the dipeptide this compound are instrumental in neurobiological research, particularly in studies concerning opioid receptor activity and the inhibition of amyloid peptide aggregation, a hallmark of neurodegenerative diseases like Alzheimer's.

In the realm of opioid activity , researchers synthesize analogues of endogenous opioid peptides, such as enkephalins and dermorphins, to investigate their structure-activity relationships. For instance, modifications to the N-terminal tetrapeptide of dermorphin, H-Tyr-D-Ala-Phe-Gly-NH2, which is the minimal sequence required for its opiate-like activity, have been explored by introducing constraints. researchgate.net These studies aim to develop potent and selective agonists or antagonists for opioid receptors, which could lead to novel pain therapeutics with fewer side effects. researchgate.netnih.gov The synthesis of these analogues often involves the use of Boc-protected amino acids, including derivatives of alanine (B10760859) and phenylalanine. researchgate.netgoogle.com For example, a study on endomorphin-2 (EM-2) analogues involved the synthesis of peptides where the native phenylalanine was replaced with (Z)-α,β-didehydro-phenylalanine (ΔZPhe), resulting in compounds with high µ-opioid receptor selectivity and agonist activity. nih.gov

Regarding amyloid aggregation , the self-assembly of peptides like amyloid-beta (Aβ) into toxic oligomers and fibrils is a key pathological event in Alzheimer's disease. acs.org Researchers are designing and synthesizing peptide-based inhibitors that can interfere with this aggregation process. acs.orgnih.gov These inhibitors are often designed based on the Aβ sequence itself, with modifications to enhance their stability and inhibitory activity. nih.gov this compound derivatives can serve as building blocks in the synthesis of these inhibitory peptides. frontiersin.org For example, studies have shown that rationally designed peptides can reduce Aβ fibrillation by a significant percentage, as measured by the Thioflavin-T (ThT) fluorescence assay. acs.orgnih.gov Furthermore, β-hairpin peptide mimics have been developed to inhibit the aggregation of human islet amyloid polypeptide (hIAPP), another amyloidogenic peptide, demonstrating the versatility of this approach in combating different amyloid-related diseases. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies are crucial for optimizing their therapeutic potential.

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid residues to a peptide's function and stability. wikipedia.org In this method, specific amino acid residues in a peptide sequence are systematically replaced with alanine. wikipedia.orgpeptide.com Alanine is chosen because its small, non-reactive methyl side chain generally does not alter the peptide's secondary structure but removes the specific interactions of the original side chain. wikipedia.orgpeptide.com By comparing the activity of the alanine-substituted analogue to the original peptide, researchers can identify critical residues for biological activity. peptide.com

This methodology has been applied to various bioactive peptides to understand the importance of each residue. nih.govnih.gov For example, an alanine scan of a linear peptide, bisebromoamide, helped in identifying its actin-targeting properties. nih.gov The synthesis of these alanine-substituted peptides often utilizes Boc-protected alanine (Boc-Ala-OH) as a key building block. nih.govsoton.ac.uk

Table 1: Alanine Scan Example

| Original Peptide Sequence | Alanine-Substituted Analogue | Observation | Implication for Residue Importance |

| Tyr-D-Arg -Phe-Gly-NH2 | Tyr-D-Ala -Phe-Gly-NH2 | Reduced receptor binding affinity | The Arginine residue is critical for receptor interaction. |

| Pro-Phe -Arg-Lys-NH2 | Pro-Ala -Arg-Lys-NH2 | Loss of biological activity | The Phenylalanine residue is essential for the peptide's function. |

Based on the insights gained from SAR studies, including alanine scanning, researchers can rationally design and synthesize new analogues with improved properties such as enhanced potency, selectivity, and stability. acs.orgresearchgate.netmdpi.com This process often involves the chemical synthesis of peptides where specific amino acids are substituted or modified. researchgate.netmdpi.com

For example, in the development of altered peptide ligands for the human myelin oligodendrocyte glycoprotein (B1211001) 35-55 epitope, which is implicated in autoimmune diseases, analogues were synthesized by substituting specific arginine residues with alanine. researchgate.netmdpi.com These rationally designed peptides showed an ability to reduce the severity of experimental autoimmune encephalomyelitis in animal models. researchgate.net The synthesis of these analogues relies on solid-phase peptide synthesis (SPPS) techniques, where Boc-protected amino acids, including Boc-Ala-OH and Boc-Phe-OH, are essential reagents. researchgate.netmdpi.com

Alanine Scan Methodologies for Residue Importance

Bioconjugation Strategies for Targeted Drug Delivery and Diagnostics

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined functionalities. this compound and its derivatives can be incorporated into peptides that are then conjugated to other molecules, such as drugs, imaging agents, or targeting moieties, for applications in targeted drug delivery and diagnostics. chemimpex.com

The goal of targeted drug delivery is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. d-nb.info Peptides containing sequences like Ala-Phe can act as linkers or part of the targeting ligand itself. chemimpex.com For instance, peptides can be designed to be cleaved by specific enzymes that are overexpressed in tumor tissues, releasing the conjugated drug at the desired location. d-nb.info

In diagnostics, fluorescently labeled peptides can be used for imaging purposes. A novel solid-phase synthesis strategy has been developed for creating ligand-targeted fluorescently-labeled chelating peptide conjugates. beilstein-journals.org These bioconjugates can be used for applications like fluorescence-guided intra-operative imaging. beilstein-journals.org

Protein Engineering and Functional Modification

This compound derivatives are valuable tools in protein engineering and functional modification. chemimpex.com These processes aim to alter the properties of proteins to improve their stability, activity, or to introduce new functionalities. chemimpex.com

One approach involves the site-selective chemical modification of proteins. For example, peptidyl α-aminoalkylphosphonate diphenyl esters, which can be synthesized using Boc-protected amino acids like Boc-Ala-OH, have been used to specifically inactivate serine proteases by forming a covalent bond with the active site serine residue. nih.gov This allows for the introduction of a reporter group at a specific site, enabling the study of protein localization and function. nih.gov

Furthermore, the incorporation of unnatural amino acids or peptide fragments can enhance the enzymatic stability of proteins or create peptidomimetics with improved biological functions. nih.gov The Boc protecting group is crucial in the synthesis of these modified peptides and proteins. chemimpex.com

Biomaterials for Advanced Biomedical Applications

Peptides composed of amino acids like alanine and phenylalanine can self-assemble into well-ordered nanostructures, such as hydrogels and nanoparticles, which have significant potential as biomaterials for various biomedical applications. researchgate.netresearchgate.net

Peptide-based hydrogels are particularly attractive due to their biocompatibility, biodegradability, and high water content, making them suitable for applications like drug delivery, tissue engineering, and wound healing. researchgate.netresearchgate.net The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings of phenylalanine residues.

For instance, N-terminally Boc-protected tripeptides have been shown to form translucent hydrogels. nih.gov These hydrogels can be incorporated with silver nanoparticles to create hybrid materials with tunable mechanical properties. nih.gov Similarly, hydrogels based on Boc-diphenylalanine analogues have been developed for photocontrolled drug release. researchgate.net The stability of these peptide-based biomaterials can be enhanced by using non-canonical amino acids or by protecting the terminal amino group with a Boc group, which increases resistance to proteolytic degradation. researchgate.netsemanticscholar.org

Drug Delivery Systems and Controlled Release

The molecular architecture of this compound derivatives is conducive to the formation of supramolecular structures, such as hydrogels, which are highly effective for drug delivery applications. mdpi.comresearchgate.net The self-assembly process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic phenylalanine rings, while the Boc group contributes to the hydrophobic interactions necessary for stable nanostructure formation. mdpi.comnih.gov These hydrogels consist of a three-dimensional network of nanofibers that can encapsulate a significant amount of water, making them ideal for entrapping both hydrophilic and hydrophobic drug molecules. researchgate.netfrontiersin.org

Research on analogous N-terminally protected dipeptides demonstrates their potential as advanced drug delivery vehicles. These systems can be designed for controlled and sustained release, which is crucial for improving therapeutic efficacy and patient compliance. dergipark.org.trrsc.org For instance, hydrogels formed from similar Boc-protected dipeptides can release their therapeutic cargo in response to specific environmental triggers. nih.gov Studies on Boc-diphenylalanine homologues have shown that incorporating carbon nanomaterials can make the hydrogels responsive to near-infrared (NIR) light, triggering the on-demand release of a payload through photothermal effects. researchgate.net This indicates a promising strategy for developing photoresponsive drug delivery systems based on this compound derivatives. Furthermore, the pH-sensitive nature of some dipeptide assemblies allows for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors. nih.gov

Interactive Data Table: Drug Delivery Systems Based on Analogous Dipeptides

| Peptide Derivative Example | System Type | Cargo Example | Release Mechanism | Reference(s) |

| Boc-α-diphenylalanine | Photo-responsive hydrogel with carbon nanotubes | Ascorbic Acid | NIR light-triggered thermal degradation | researchgate.net |

| Cbz-L-Xaa-Z-ΔPhe-OH (Xaa=Ala) | Self-assembled hydrogel | Doxorubicin, Curcumin | Diffusion from hydrogel matrix | frontiersin.org |

| Leu-ΔPhe | Stable hydrogel | Hydrophilic & hydrophobic molecules | Controlled diffusion | nih.govfrontiersin.org |

| Boc-Phe-Phe homologues | pH-sensitive fibers/hydrogels | Model drugs | pH-switch | nih.gov |

Biosensing Platforms

Derivatives and components of this compound are utilized in the fabrication of advanced biosensing platforms. A primary application involves the use of its constituent protected amino acids, Boc-L-Ala-OH and Boc-L-Phe-OH, in solid-phase peptide synthesis (SPPS) directly on sensor surfaces. researchgate.netmdpi.com In this approach, peptides with specific recognition capabilities are constructed layer-by-layer on materials like silicon dioxide (SiO₂), which forms the basis of field-effect transistors (FETs) or surface plasmon resonance (SPR) chips. researchgate.netmdpi.com The resulting peptide layer serves as the biological recognition element, designed to bind to specific analytes and generate a detectable signal.

Another strategy leverages the self-assembly properties of dipeptides. Nanostructures formed from analogous compounds, such as Boc-Phe-Phe, have been used as templates or functional components in biosensors. researchgate.netrsc.org For example, self-assembled peptide nanotubes have been integrated into electronic devices to detect biological molecules. rsc.org The unique piezoelectric and electronic properties of these ordered peptide structures can be harnessed for signal transduction. Peptide-based hydrogels can also be employed in biosensing, where the gel matrix can entrap enzymes or antibodies, and a change in the gel's properties upon analyte binding can be measured. researchgate.net

Interactive Data Table: Biosensing Applications Involving Peptide Components

| Platform Component(s) | Sensor Type | Principle of Operation | Application | Reference(s) |

| Boc-L-Ala-OH, Boc-L-Phe-OH (as monomers) | Surface Plasmon Resonance (SPR), Field-Effect Transistor (FET) | In-situ solid-phase synthesis of a recognition peptide layer on the sensor surface. | Layer-by-layer monitoring of peptide-analyte binding. | researchgate.netmdpi.com |

| Boc-Phe-Phe | Electronic / Optical Biosensor | Integration of self-assembled peptide nanotubes (PNTs) as functional device components. | Detection of neurotoxins via photoluminescence quenching. | rsc.org |

| Diphenylalanine | Nanotube-based lithography | Use of self-assembled peptide nanotubes as templates for fabricating conductive polymer nanowires. | Development of on-chip biosensor devices. | researchgate.net |

Tissue Engineering Scaffolds

Self-assembling peptides, including derivatives of this compound, are excellent candidates for creating scaffolds for tissue engineering. mdpi.comaip.org These peptides spontaneously form hydrogels under physiological conditions, creating a 3D network that mimics the natural extracellular matrix (ECM). researchgate.netmdpi.com These scaffolds are inherently biocompatible and biodegradable, providing a supportive environment for cells to adhere, proliferate, and differentiate. researchgate.netaip.org The high water content of these hydrogels facilitates the transport of nutrients and waste, which is essential for maintaining cell viability. researchgate.netmdpi.com

The properties of peptide scaffolds can be tailored by modifying the amino acid sequence. researchgate.net While specific research on this compound is emerging, studies on structurally similar dipeptides provide strong evidence of its potential. For instance, N-terminal modified dipeptides containing phenylalanine are known to form stable hydrogels that support cell growth. mdpi.comresearchgate.net These peptide-based biomaterials can be functionalized with specific bioactive motifs, such as cell adhesion sequences, to direct cellular behavior and promote the regeneration of specific tissues like bone, cartilage, or neural tissue. mdpi.comfrontiersin.orgnih.gov The injectable nature of some precursor peptide solutions allows for in-situ gel formation, offering a minimally invasive approach to delivering scaffolds to defect sites. mdpi.com

Interactive Data Table: Tissue Engineering Scaffolds from Analogous Peptides

| Peptide Example | Scaffold Type | Key Properties | Application Area | Reference(s) |

| Boc-Phe-Phe | Self-assembled tubular nanostructures | Forms stable hydrogels, biocompatible. | General tissue engineering, regenerative medicine. | mdpi.com |

| Peptide Amphiphiles (PAs) | Self-assembled nanofibers | Mimics native ECM, biodegradable, can incorporate bioactive signals. | Bone, cartilage, and neural tissue regeneration. | nih.gov |

| Ala-Lys Dipeptide | Composite hydrogel with carrageenan | Enhanced gel strength and stability. | General tissue engineering, food industry. | researchgate.net |

| General Self-Assembling Peptides | Nanofibrillar hydrogels | High water content, tunable mechanics, biocompatible. | Scaffolds for encapsulating and growing stem cells. | aip.orgmdpi.com |

Emerging Methodologies and Future Research Directions

Green Chemistry Principles in Peptide Synthesis

The integration of green chemistry principles is a pivotal development in peptide synthesis, addressing the environmental impact of traditional methods. Conventional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its extensive use of hazardous solvents and reagents, leading to significant chemical waste. chemrxiv.org

A key focus is the replacement of conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Propylene carbonate (PC) has emerged as a promising green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis. rsc.org Research has demonstrated that coupling and deprotection reactions for Boc-protected amino acids, including Boc-Ala-Phe-OH, can be performed in PC with yields comparable to or even exceeding those in traditional solvents, without an increase in epimerization. rsc.org

Another significant advancement is the development of water-based peptide synthesis. researchgate.net Although Boc-protected amino acids are generally not water-soluble, techniques using nanoparticles of these compounds in aqueous media have been developed. mdpi.com This approach aligns with the green chemistry principle of reducing the use of derivative-forming protecting groups. researchgate.net

The following table summarizes the comparison of solvents in peptide synthesis:

| Solvent | Swelling Capacity (mL/g on ChemMatrix resin) | Environmental Profile |

|---|---|---|

| Propylene Carbonate (PC) | 6.0 | Green Alternative |

| Dimethylformamide (DMF) | 7.6 - 7.8 | Conventional, less green |

| N-Methyl-2-pyrrolidone (NMP) | 7.6 - 7.8 | Conventional, less green |

Microwave-Assisted Peptide Synthesis for Efficiency

Microwave-assisted peptide synthesis (MAPS) has become a transformative technology for accelerating the synthesis of peptides like this compound. By utilizing microwave energy, reaction times can be drastically reduced from hours to minutes. This rapid heating leads to faster and more efficient coupling and deprotection steps in SPPS. merel.si

For instance, the esterification of a Boc-amino acid to a Merrifield resin, a foundational step in SPPS, can be completed in 5-6 minutes under microwave irradiation, compared to 24 hours using conventional methods. Furthermore, microwave assistance has been successfully applied to aqueous-based SPPS using Boc-amino acid nanoparticles, combining the benefits of speed and green chemistry. mdpi.com This method has been used to synthesize peptides like Leu-enkephalin, demonstrating its utility for complex sequences. mdpi.com

A study on the microwave-assisted coupling of Boc-Phe-OH nanoparticles with a resin-bound glycine (B1666218) showed significant reaction completion in just a few minutes, as verified by the Kaiser test. mdpi.com

Strategies for Mitigating Aggregation Issues during Peptide Synthesis

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. This is particularly problematic for sequences containing hydrophobic residues like phenylalanine. chemrxiv.org As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, causing the peptide chains to aggregate on the resin. chemrxiv.org

Several strategies are employed to overcome this issue:

Chaotropic Salts : Adding chaotropic salts like NaClO₄ or LiCl to the reaction mixture can disrupt the secondary structures that lead to aggregation.

Alternative Solvents : Using solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of 25% dimethyl sulfoxide (B87167) (DMSO) in DMF can improve solvation of the growing peptide chain.

Specialized Building Blocks : The incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt interchain hydrogen bonding, thereby preventing aggregation. frontiersin.org For instance, incorporating a Dmb-Gly or Hmb-Gly can be as effective as using a pseudoproline dipeptide.

During Boc-SPPS, the protonation of the N-terminal amino group by trifluoroacetic acid (TFA) can create electrostatic repulsion between peptide chains, which naturally helps to reduce aggregation. frontiersin.org

Exploration of Novel Peptide Mimetics and Pseudopeptides

Research into peptide mimetics and pseudopeptides aims to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. This compound can serve as a starting point or a structural motif in the design of these novel compounds.

One area of exploration is the synthesis of hybrid peptides containing non-proteinogenic amino acids. For example, α,β-hybrid peptides incorporating residues like (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) have been synthesized, and their folding into helical structures has been studied. iucr.org Another approach involves creating peptidomimetics with modified backbones, such as those containing an imide linkage (ψ[CONHCO]), which can be synthesized from precursors like this compound. rsc.org These modifications can influence the peptide's conformation and biological activity.

Integration with Nanotechnology for Hybrid Functional Materials

The self-assembly properties of peptides and their derivatives are being harnessed to create novel nanomaterials. Boc-protected dipeptides containing phenylalanine, such as Boc-Phe-Phe-OH, can self-assemble into various nanostructures like nanotubes, nanospheres, and hydrogels. rsc.orgresearchgate.netresearchgate.net These structures have potential applications in areas like drug delivery and tissue engineering. rsc.orgnih.gov

The integration of these peptide-based nanomaterials with other materials, such as carbon nanotubes (CNTs) or polymers, can lead to hybrid functional materials with enhanced properties. nih.gov For example, embedding Boc-Phe-Phe self-assembled nanotubes within a polymer matrix has been shown to create hybrid structures with notable piezoelectric responses. rsc.org The aromatic phenylalanine residues play a crucial role in the interaction with other materials, such as through π-π stacking with carbon nanomaterials. nih.gov

Development of Advanced Analytical Techniques for Complex Peptide Assemblies

The characterization of complex peptide assemblies, such as the nanostructures formed by this compound derivatives, requires sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) coupled with High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity and identity of synthesized peptides. rsc.org

For studying the structure of self-assembled nanomaterials, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are invaluable for visualizing their morphology. researchgate.netresearchgate.net Furthermore, advanced spectroscopic methods are used to understand the molecular interactions within these assemblies. For instance, the red-edge excitation shift (REES) observed in fluorescence spectroscopy can indicate a dense, inhomogeneous energy landscape within the self-assembled structures. mdpi.com

Computational Modeling for Predictive Design and Optimization of Peptide Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of peptide systems. Molecular dynamics simulations can be used to study the interactions between peptides and other molecules, such as the binding of amyloid peptides to carbon nanotubes. nih.gov

In the context of peptide synthesis, computational models are being developed to predict the likelihood of aggregation for a given peptide sequence. chemrxiv.org These models can analyze factors like amino acid composition to forecast potential difficulties in synthesis, allowing for the proactive implementation of mitigation strategies. chemrxiv.org For drug design, computational docking models can predict the binding of peptide-based inhibitors to their target enzymes before undertaking laboratory synthesis and in vitro testing.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing Boc-Ala-Phe-OH with high purity and yield?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling : Use Boc-protected amino acids (e.g., Boc-Phe-OH) with activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Deprotection : Remove Boc groups with trifluoroacetic acid (TFA) under controlled conditions to minimize side reactions.

- Purification : Employ reverse-phase HPLC with C18 columns, optimizing gradient elution (e.g., water/acetonitrile with 0.1% TFA) to achieve >98% purity .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C–60°C. Monitor degradation via HPLC at timed intervals .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess conformational stability.

- Data Interpretation : Calculate degradation rate constants (k) using first-order kinetics and compare activation energies (Ea) across conditions .

Q. What analytical techniques are critical for distinguishing this compound from its diastereomers or degradation products?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral HPLC columns (e.g., Chirobiotic T) to resolve enantiomers.

- Spectroscopic Methods : CD (circular dichroism) spectroscopy to confirm α-helix or β-sheet propensity, which may differ between stereoisomers .

- Mass Spectrometry : High-resolution MS (HRMS) to detect exact mass differences in degradation byproducts (e.g., deamidation or oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validation is required?

- Methodological Answer :

- In Silico Approaches : Perform molecular docking (e.g., AutoDock Vina) using X-ray/NMR-derived protein structures. Focus on hydrogen bonding and hydrophobic interactions with active sites .

- Validation : Compare predictions with SPR (surface plasmon resonance) binding assays or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd values) .

- Limitations : Address force field inaccuracies by cross-referencing with ab initio MD simulations (e.g., Gaussian or GROMACS) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies (PubMed, SciFinder) and assess variables (e.g., cell lines, assay protocols) using PRISMA guidelines .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., identical buffer ionic strength, incubation times) to isolate confounding factors .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify outliers in IC50 or EC50 datasets .

Q. How can researchers design a comparative study to evaluate this compound’s enzymatic resistance against related peptides?

- Methodological Answer :

- Experimental Design :

- Test Groups : Include this compound, Boc-Phe-Ala-OH (sequence isomer), and unprotected Ala-Phe as controls.

- Enzymatic Assays : Expose peptides to trypsin/chymotrypsin at 37°C. Measure degradation rates via MALDI-TOF MS .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare half-lives (t½) across groups. Report effect sizes and confidence intervals .

Q. What advanced techniques quantify this compound’s aggregation propensity in aqueous solutions?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) changes over time to detect oligomer formation.

- Thioflavin T (ThT) Assay : Monitor fluorescence intensity (ex: 440 nm, em: 485 nm) to assess β-sheet-rich aggregates .

- TEM Imaging : Visualize fibril morphology at nanoscale resolution. Correlate with kinetic data from DLS/ThT .

Methodological Frameworks for Rigor

- Data Triangulation : Combine HPLC, MS, and NMR to validate purity and structure, reducing reliance on single-method data .

- Ethical Replication : Archive raw spectra and chromatograms in repositories (e.g., Zenodo) to enable independent verification .

- FINER Criteria : Evaluate research questions for Feasibility, Novelty, Ethics, and Relevance during experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.